molecular formula C15H20F3N3O2 B1443797 tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate CAS No. 1779124-39-8

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1443797
CAS No.: 1779124-39-8
M. Wt: 331.33 g/mol
InChI Key: ZXFNIFVEJJIMJF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure combines the electron-withdrawing -CF₃ group, which enhances metabolic stability, with the Boc group that facilitates selective deprotection during multi-step syntheses .

The synthesis involves a copper-mediated coupling reaction between tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate and (trifluoromethyl)trimethylsilane in dimethylformamide (DMF), followed by HCl-mediated Boc deprotection to yield the free piperazine derivative .

Properties

IUPAC Name

tert-butyl 4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)11-5-4-6-19-12(11)15(16,17)18/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFNIFVEJJIMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperazine

  • Reagents: Piperazine is reacted with tert-butyl chloroformate under controlled conditions to form tert-butyl piperazine-1-carboxylate.
  • Purpose: The Boc group protects the piperazine nitrogen to prevent unwanted side reactions during subsequent coupling steps.

Coupling to Pyridine Derivative

Step Catalyst System Solvent Temperature Time Yield (%) Reference
Buchwald-Hartwig Pd(OAc)₂ / BINAP Toluene 110°C 16 hours 92
Suzuki-Miyaura Pd(PPh₃)₄ Dioxane/H₂O 100°C 3 hours 91
Copper-mediated Cu catalyst + (trifluoromethyl)trimethylsilane DMF Reflux Several h Not specified
  • Notes: The trifluoromethyl group is introduced via specialized reagents such as (trifluoromethyl)trimethylsilane under copper catalysis.

Reduction of Nitro Group (If Applicable)

  • Reagents: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere.
  • Conditions: Stirring with H₂ balloon for ~3 hours.
  • Outcome: Conversion of nitro-substituted intermediates to corresponding amines, e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Photocatalytic One-Step Synthesis (Innovative Method)

  • Description: A novel method employs acridine salt as a visible light photocatalyst to directly couple 2-aminopyridine with piperazine-1-tert-butyl formate in the presence of an oxidant under blue LED irradiation.
  • Advantages: Avoids use of heavy metals and hydrogen gas, shortens synthesis path, reduces byproducts, and improves yield (~95%).
  • Typical Conditions:
Component Amount (per 2 mL solvent) Role
2-Aminopyridine 0.2 mmol (1.0 eq) Substrate
Piperazine-1-tert-butyl formate 0.2 mmol (1.0 eq) Substrate
Acridine salt 0.01 mmol (0.1 eq) Photocatalyst
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 mmol (0.5 eq) Oxidant
Anhydrous dichloroethane 2 mL Solvent
Oxygen Replaced 3 times in reaction environment Oxidizing atmosphere

Reaction Analysis and Optimization

Reaction Types

  • Cross-coupling: The core step to attach the trifluoromethyl-substituted pyridine to the piperazine moiety.
  • Reduction: Nitro to amino conversion to enable further functionalization or final compound formation.
  • Photocatalysis: Emerging green chemistry approach reducing hazardous reagents.

Common Reagents and Conditions

Reaction Type Reagents/Catalysts Solvent Temperature/Time
Protection tert-Butyl chloroformate Organic solvent Room temperature
Coupling Pd(OAc)₂/BINAP, NaOt-Bu Toluene 110°C, 16 h
Coupling Pd(PPh₃)₄ Dioxane/H₂O 100°C, 3 h
Coupling Cu catalyst + (trifluoromethyl)trimethylsilane DMF Reflux, several hours
Reduction Pd/C + H₂ Ethanol Room temperature, 3 h
Photocatalysis Acridine salt + 2,2,6,6-tetramethylpiperidine-N-oxide DCE (anhydrous) Blue LED, 10 h

Purification Techniques

Summary Table of Key Preparation Methods

Step No. Description Key Reagents/Catalysts Conditions Yield (%) Notes
1 Piperazine Boc protection tert-Butyl chloroformate Room temp High Protects piperazine nitrogen
2 Coupling with pyridine Pd(OAc)₂/BINAP or Pd(PPh₃)₄ or Cu catalyst 100-110°C, 3-16 h 90+ Introduces pyridine with CF₃ substituent
3 Nitro group reduction Pd/C + H₂ Ethanol, room temp, 3 h High Converts nitro to amino group
4 Photocatalytic direct synthesis Acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide Blue LED, 10 h, O₂ atmosphere 95 Green, one-step alternative
5 Purification Silica gel chromatography Gradient elution - Essential for product purity

Research Findings and Considerations

  • The Boc protection enhances selectivity and stability during synthesis.
  • The trifluoromethyl group introduction is critical for biological activity and metabolic stability.
  • Palladium-catalyzed cross-coupling reactions provide high yields and are widely used industrially.
  • Photocatalytic methods offer environmentally friendly alternatives with high yields and fewer byproducts.
  • Catalytic hydrogenation is a reliable method for nitro group reduction but requires handling of hydrogen gas.
  • Purification by chromatography ensures high purity necessary for pharmaceutical applications.

This comprehensive overview synthesizes the preparation methods of this compound from diverse, credible sources, emphasizing reaction conditions, catalysts, and innovative approaches for efficient and scalable synthesis. The data tables summarize key reaction parameters and yields to guide further research and industrial application.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C15H20F3N3O2
  • Molecular Weight: 365.33 g/mol
  • CAS Number: 946399-62-8

The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and biological activity. The piperazine moiety contributes to its pharmacological properties, making it an attractive candidate for various applications.

Medicinal Chemistry

Antidepressant Activity
Research has indicated that derivatives of piperazine, including tert-butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate, exhibit potential antidepressant effects. A study demonstrated that modifications in the piperazine structure could enhance serotonin receptor binding, which is crucial for antidepressant activity .

Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies revealed that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The trifluoromethyl group is believed to play a role in enhancing the compound's interaction with cellular targets involved in cancer progression .

Neuropharmacology

CNS Activity
Due to its ability to cross the blood-brain barrier, this compound has been investigated for its neuropharmacological properties. It has been reported to have anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, typically starting from commercially available piperazine and pyridine derivatives. Researchers are exploring various synthetic routes to optimize yield and purity, which is crucial for further pharmacological testing.

Case Study 1: Antidepressant Evaluation
A clinical trial evaluated the efficacy of a related piperazine compound in patients with major depressive disorder. The results indicated significant improvement in depressive symptoms compared to placebo, supporting further investigation into similar compounds like this compound .

Case Study 2: Cancer Cell Line Testing
In a study involving multiple cancer cell lines, the compound was tested for cytotoxicity. Results showed that it effectively reduced cell viability in breast cancer cells by over 60% at specific concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action for tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with biological molecules, modulating their activity .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following compounds share the tert-butyl piperazine-1-carboxylate core but differ in substituent type and position on the pyridine ring:

Compound Name Substituent (Position on Pyridine) Synthesis Highlights Key Properties/Applications References
tert-Butyl 4-[5-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate -CF₃ (position 2) CuI/KF-mediated coupling with (trifluoromethyl)trimethylsilane ; HCl deprotection High lipophilicity; pharmaceutical intermediate
tert-Butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate (C20) -F (position 2) Pd-catalyzed coupling of 3-bromo-2-fluoropyridine with Boc-piperazine Improved solubility; kinase inhibitor intermediate
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate -F (position 6) Not explicitly detailed; likely analogous Pd coupling Bioavailability studies; heterocyclic chemistry
tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate -Br (position 6) Halogenation or cross-coupling (specifics not provided) Intermediate for Suzuki-Miyaura reactions
tert-Butyl 4-(5-iodopyridin-3-yl)piperazine-1-carboxylate -I (position 5) Iodination via MgCl₂/THF and iodine Heavy atom for crystallography
tert-Butyl 4-(6-(hydroxyamino)pyridin-3-yl)piperazine-1-carboxylate -NHOH (position 6) Hydroxylamine functionalization Palbociclib impurity standard

Key Observations

Electronic Effects :

  • The -CF₃ group (target compound) increases lipophilicity and metabolic stability compared to -F or -Br substituents .
  • Halogens (-Br, -I) at positions 5 or 6 enable further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Synthetic Flexibility :

  • Pd-catalyzed coupling (e.g., ) is versatile for introducing aryl/heteroaryl groups, while Cu-mediated methods () are preferred for -CF₃ installation.

Pharmaceutical Relevance :

  • The -CF₃ derivative is critical in kinase inhibitor synthesis due to its resistance to oxidative metabolism .
  • Fluorinated analogs (e.g., C20 in ) are explored for improved solubility and target binding .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : -CF₃ > -Br > -I > -F due to increasing electronegativity and steric bulk.
  • Solubility : Fluorinated derivatives (e.g., C20) exhibit better aqueous solubility than -CF₃ analogs .
  • Stability : The Boc group enhances stability during synthesis but requires acidic conditions for removal .

Biological Activity

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate (CAS No. 946399-62-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antiviral properties, enzyme modulation, and potential therapeutic applications.

  • Molecular Formula : C15H20F3N3O2
  • Molecular Weight : 331.33 g/mol
  • CAS Number : 946399-62-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral agent and its effects on enzyme activity.

Antiviral Activity

Recent studies have shown that derivatives of trifluoromethyl pyridine piperazine exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated effectiveness against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Table 1: Antiviral Efficacy Against TMV and CMV

CompoundTMV Inhibition (%)CMV Inhibition (%)EC50 (μg/mL)
A1664.158.0347.8
A361.047.8Not reported
NNM59.044.2359.64

The data indicates that A16 not only shows high protective efficacy but also enhances the activity of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia lyase (PAL), which are crucial for plant defense mechanisms against viral infections .

Enzyme Modulation

The compound's ability to modulate enzyme activity is another area of interest. Research indicates that it can induce the activities of various enzymes involved in the phenylpropanoid biosynthetic pathway, which is essential for plant defense and could enhance systemic acquired resistance (SAR) in plants .

Case Studies

A notable study involving a series of trifluoromethyl pyridine piperazine derivatives demonstrated that these compounds could significantly enhance defensive enzyme activities in plants when subjected to viral infections. The results showed that certain derivatives could effectively activate the plant's immune response, leading to increased resistance against viral pathogens.

Example Case Study: Compound A16

In an experimental setup, compound A16 was tested for its protective effects against CMV:

  • Curative Activity : Showed a curative effect of 64.1% at a concentration of 500 μg/mL.
  • Protective Activity : Achieved a protective value of 58%, indicating its potential as a plant activator against viral infections.

These findings suggest that this compound may serve as a promising candidate for further development in agricultural applications targeting viral diseases .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for tert-butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate?

  • Methodology : Palladium-catalyzed cross-coupling reactions are standard. For example:

  • Buchwald-Hartwig amination : Reacting tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives (e.g., 3-bromo-2-(trifluoromethyl)pyridine) using Pd(OAc)₂, BINAP ligand, and NaOt-Bu in toluene at 110°C for 16 hours (yield: 92%) .

  • Suzuki-Miyaura coupling : Boronic ester intermediates coupled with halogenated piperazine precursors under Pd(PPh₃)₄ catalysis in dioxane/water (yields: 45–91%) .

    • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 0–40% ethyl acetate) .

    Table 1: Representative Synthetic Conditions

    MethodCatalyst SystemSolventTemperatureYieldReference
    Buchwald-HartwigPd(OAc)₂/BINAPToluene110°C, 16h92%
    Suzuki-MiyauraPd(PPh₃)₄Dioxane/H₂O100°C, 3h91%

Q. What analytical techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows tert-butyl (δ 1.46 ppm), piperazine protons (δ 3.05–3.50 ppm), and pyridinyl aromatic signals (δ 7.01–8.80 ppm). ¹⁹F NMR confirms trifluoromethyl resonance (δ -62 to -65 ppm) .
  • Mass Spectrometry : HRMS (ESI+) identifies [M+H]⁺ peaks (e.g., m/z 372.2) .
  • X-ray Crystallography : Resolves absolute configuration; reported triclinic crystals (space group P1, a = 6.06 Å, b = 12.00 Å) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Respiratory protection, nitrile gloves, and safety goggles .
  • Waste Management : Neutralize acidic/basic byproducts before disposal.
  • Storage : Light-sensitive; store in amber vials at -20°C under inert gas .

Advanced Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

  • Approach 1 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC correlates ¹H-¹³C couplings to distinguish piperazine CH₂ groups from pyridinyl protons .
  • Approach 2 : Variable-temperature NMR identifies dynamic processes (e.g., hindered piperazine ring inversion at low temperatures) .
  • Example : A 0.3 ppm deviation in tert-butyl ¹H NMR signals was resolved by comparing CDCl₃ and DMSO-d6 solvent effects .

Q. What strategies improve regioselectivity in functionalizing the piperazine ring?

  • Steric Control : The tert-butyl group directs electrophiles to the less hindered nitrogen atom .
  • Electronic Effects : Electron-withdrawing trifluoromethyl-pyridinyl moiety enhances reactivity at the para-position of the piperazine ring.
  • Catalytic Optimization : Pd/XPhos systems improve selectivity in C–N bond formation vs. competing side reactions .

Q. How do computational methods aid in predicting reactivity?

  • DFT Modeling : B3LYP/6-31G* calculations predict nucleophilic attack sites (e.g., Fukui indices identify reactive positions on the piperazine ring) .
  • Docking Studies : Molecular dynamics simulations reveal steric clashes between the tert-butyl group and enzyme active sites, guiding derivatization strategies .

Table 2: Calculated Reactivity Parameters

PositionPartial ChargeFukui Index (f⁻)
Piperazine N1-0.450.12
Pyridine C4+0.380.21

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Challenge 1 : Low solubility in polar solvents.

  • Solution : Use mixed solvents (e.g., CH₂Cl₂/hexane) for slow evaporation .
    • Challenge 2 : Polymorphism due to flexible piperazine ring.
  • Solution : Seeding with pre-formed crystals stabilizes the desired polymorph .

Key Research Considerations

  • Contradiction Analysis : Conflicting LCMS purity reports (e.g., 99.6% vs. 91%) may arise from ion suppression effects; use orthogonal methods like HPLC-ELSD for validation .
  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction times (3h vs. 16h) but requires precise temperature control to avoid decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

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